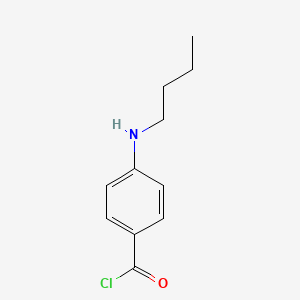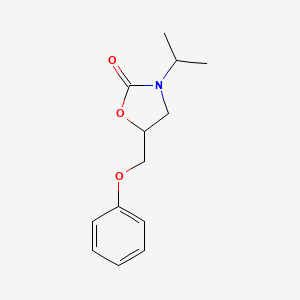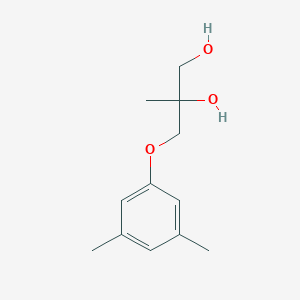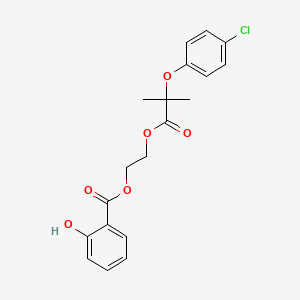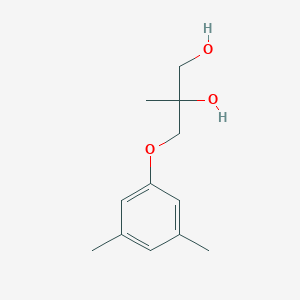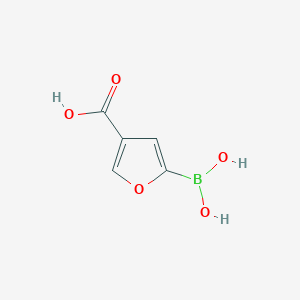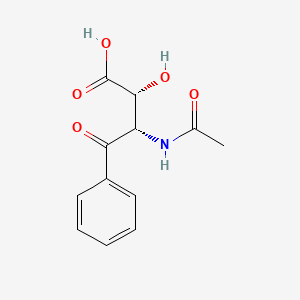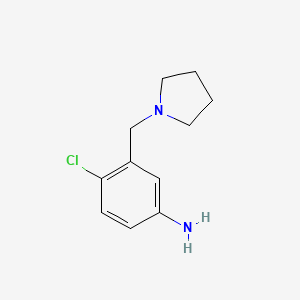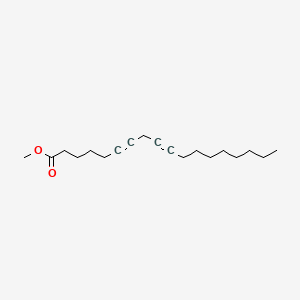
Methyl 6,9-octadecadiynoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6,9-octadecadiynoate is a chemical compound with the molecular formula C19H30O2. It is an ester derived from octadecadiynoic acid and methanol. This compound is known for its unique structure, which includes two triple bonds at the 6th and 9th positions of the carbon chain. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl 6,9-octadecadiynoate can be synthesized through several methods. One common approach involves the esterification of 6,9-octadecadiynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ester
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
Methyl 6,9-octadecadiynoate undergoes various chemical reactions, including:
Oxidation: The triple bonds in the compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 6,9-octadecadiynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of methyl 6,9-octadecadiynoate is primarily related to its ability to interact with biological molecules through its reactive triple bonds. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets and pathways are still under investigation, but it is believed to affect various signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
Methyl 6,9-octadecadienoate: This compound has double bonds instead of triple bonds and exhibits different chemical reactivity and biological activity.
Methyl 3,6-octadecadiynoate: Similar in structure but with triple bonds at different positions, leading to variations in its chemical properties and applications.
Uniqueness
Methyl 6,9-octadecadiynoate is unique due to the presence of two triple bonds at specific positions in the carbon chain. This structural feature imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
56847-03-1 |
|---|---|
分子式 |
C19H30O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
methyl octadeca-6,9-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12,15-18H2,1-2H3 |
InChI 键 |
LKHNXBFRIJOJJG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC#CCC#CCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


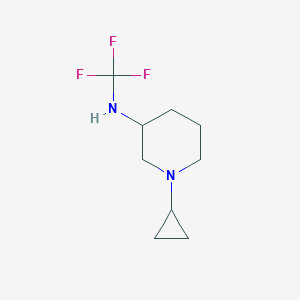
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
